alpha-Methyl-D-tryptophan
Overview
Description
Alpha-Methyl-D-tryptophan (α-Methyltryptophan) is a derivative of tryptophan . It is a blocker of ATBo, an amino acid transporter whose expression is upregulated in cancer .
Synthesis Analysis
The synthesis of alpha-Methyl-D-tryptophan involves the use of 1-Methyl-D-tryptophan, which has an empirical formula of C12H14N2O2 and a molecular weight of 218.25 . The preparation of samples prior to tryptophan analysis can be significantly simplified by using ascorbic acid as an antioxidant to eliminate the problem of tryptophan degradation during alkaline hydrolysis .Molecular Structure Analysis
The molecular structure of alpha-Methyl-D-tryptophan is characterized by an indole functional group . The distinguishing structural characteristic of tryptophan is that it contains an indole functional group .Chemical Reactions Analysis
Alpha-Methyl-D-tryptophan is involved in various chemical reactions. For instance, it has been shown that the preparation of samples prior to tryptophan analysis can be significantly simplified by using ascorbic acid as an antioxidant to eliminate the problem of tryptophan degradation during alkaline hydrolysis .Physical And Chemical Properties Analysis
Alpha-Methyl-D-tryptophan is characterized by its unique physical and chemical properties. It has an empirical formula of C12H14N2O2 and a molecular weight of 218.25 .Scientific Research Applications
Brain Serotonergic System Studies : Alpha-MTrp is used as a tracer to study the brain's serotonin synthesis rates. It has been shown that the unidirectional uptake of alpha-MTrp and its conversion can be used to determine brain serotonin synthesis rates. This method is applicable in laboratory animals using autoradiographic measurements and in humans using positron emission tomography (Diksic & Young, 2001).
Localization in Epilepsy : In epilepsy research, alpha-MTrp PET has been used to localize seizure foci in patients with intractable partial epilepsy. This approach can be valuable in identifying the epileptogenic area, particularly in cases where conventional MRI and fluorine-18-deoxyglucose-PET studies fail to detect abnormalities (Fedi et al., 2001).
Kynurenine Pathway in Central Nervous System Disorders : The role of kynurenines, metabolites in the tryptophan metabolism pathway, has been explored in various neurological disorders. Alpha-MTrp plays a role in this pathway, and understanding its effects can provide insights into neuroprotection and treatment of these disorders (Vámos et al., 2009).
IDO Inhibitor in Cancer Cells : Alpha-Methyl-D-tryptophan has been studied as an indoleamine-2,3-dioxygenase (IDO) inhibitor, with implications in cancer treatment. Its role in influencing IDO1 mRNA and protein expression in human cancer cells suggests potential applications in modulating tumor immune escape mechanisms (Opitz et al., 2011).
Obesity Treatment in Mice : In obesity research, alpha-Methyl-L-tryptophan has shown potential as a weight-loss agent in different models of obesity in mice. It could serve as a basis for developing treatments for obesity and metabolic syndrome (Sivaprakasam et al., 2021).
Safety And Hazards
Future Directions
Future research on alpha-Methyl-D-tryptophan could focus on its potential role in promoting immune tolerance and improving autoimmune diseases . Another promising area of research is the investigation of the effects of alpha-Methyl-D-tryptophan on tryptophan metabolism in neurological and psychiatric disorders .
properties
IUPAC Name |
(2R)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTWHZHBPDYSQB-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350249 | |
Record name | (R)-a-Methyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Methyl-D-tryptophan | |
CAS RN |
56452-52-9 | |
Record name | (R)-a-Methyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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